Tetramethyltetrahydro D-Tagatose Methanol

Description

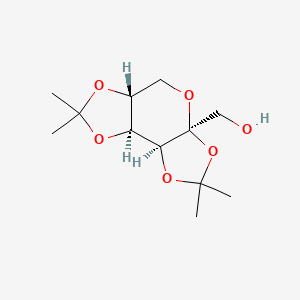

Structure

3D Structure

Properties

Molecular Formula |

C12H20O6 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |

InChI Key |

PSSHGMIAIUYOJF-ARHDFHRDSA-N |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of carbohydrate derivatives, providing insights into atom connectivity, stereochemistry, and conformation. wikipedia.org Permethylation, the process of replacing all hydroxyl protons with methyl groups, simplifies spectra and improves solubility in common NMR solvents like chloroform-d, leading to high-resolution spectra with better peak dispersion. osti.gov

Proton (1H) NMR for Methyl Group and Anomeric Proton Resonances

In the ¹H NMR spectrum of a permethylated and reduced D-tagatose (a tetramethyl-D-tagatitol), distinct regions provide key structural information. The signals for the methyl protons of the O-methyl groups typically appear in the upfield region, generally between 3.3 and 3.6 ppm. osti.gov The protons attached to the carbon backbone of the sugar alcohol resonate in the region of approximately 3.0 to 4.5 ppm.

Unlike its parent sugar, a reduced alditol form like tetramethyl-D-tagatitol lacks a true anomeric proton, which simplifies the spectrum. In the parent permethylated D-tagatose, the anomeric proton signal would be a key indicator, typically found between 4.5 and 5.5 ppm. wikipedia.org For the reduced alditol, the signals corresponding to the H-1 and H-6 protons at the ends of the chain provide important starting points for assignment.

Table 1: Representative ¹H NMR Chemical Shifts for a Permethylated Hexitol

| Proton Assignment | Typical Chemical Shift (ppm) |

|---|---|

| Backbone Protons (H-1 to H-6) | 3.0 - 4.5 |

Carbon (13C) NMR for Backbone and Methyl Carbon Chemical Shifts

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a distinct signal. For a permethylated alditol, the carbon backbone signals typically appear between 60 and 85 ppm. Glycosylation or methylation significantly influences carbon chemical shifts; methylation of a hydroxyl group causes a downfield shift of the attached carbon's resonance. osti.govunimo.it The carbons of the O-methyl groups themselves resonate in a characteristic upfield region, typically between 58 and 62 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for a Permethylated Hexitol

| Carbon Assignment | Typical Chemical Shift (ppm) |

|---|---|

| Backbone Carbons (C-1 to C-6) | 60 - 85 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and elucidating the complete structure. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. researchgate.net By starting from a known proton signal, one can "walk" along the carbon backbone, identifying adjacent protons and establishing the spin system of the entire molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing one-bond C-H connectivity. libretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. libretexts.orgnih.gov This is crucial for connecting different parts of the molecule, for instance, by correlating methyl protons to their attached backbone carbon and adjacent carbons, confirming the methylation pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary technique for determining stereochemistry and spatial relationships. libretexts.org It detects correlations between protons that are close in space, regardless of their bonding connectivity. acdlabs.com By analyzing the cross-peaks, one can determine the relative orientation of substituents along the carbon chain, confirming the D-tagatose configuration in the original sugar. researchgate.netnih.gov

Application of NMR to Permethylated and Hydrogenated Carbohydrates for Linkage and Ring Size Determination

In the context of larger oligosaccharides, permethylation analysis combined with NMR is a cornerstone for determining glycosidic linkages. nih.gov After permethylation, the polysaccharide is hydrolyzed, and the resulting partially methylated monosaccharides are analyzed. However, NMR can often provide this information non-destructively. For instance, HMBC experiments on an intact permethylated oligosaccharide can show long-range correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. science.gov While the "Tetramethyltetrahydro D-Tagatose Methanol" is a monomer, these principles are central to the broader analysis of permethylated carbohydrates. osti.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of the derivatized carbohydrate and for obtaining structural information through fragmentation analysis. nih.gov Permethylation significantly enhances ionization efficiency and directs fragmentation pathways in a predictable manner, making it a preferred derivatization technique for MS-based glycan analysis. nih.govnih.gov

Soft Ionization Techniques (e.g., Electrospray Ionization MS, Matrix-Assisted Laser Desorption/Ionization MS)

Soft ionization techniques are essential for analyzing intact biomolecules like carbohydrates without causing extensive, uncontrolled fragmentation in the ion source. nih.govpremierbiosoft.com

Electrospray Ionization (ESI-MS): ESI is a very gentle ionization method that produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions from analytes in solution. nih.govnih.gov It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov The resulting mass spectrum allows for the precise determination of the molecular weight of the permethylated alditol.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. mdpi.com It typically produces singly charged ions (e.g., [M+Na]⁺), resulting in simple spectra that are easy to interpret for molecular weight confirmation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is then used to gain further structural details. The molecular ion is selected and fragmented, and the resulting product ions provide information about the molecule's structure. The fragmentation of permethylated alditols is well-characterized and occurs primarily by cleavage of the C-C bonds of the backbone. cdnsciencepub.comacs.orgresearchgate.net The resulting fragment ions can be used to confirm the sequence and methylation pattern of the original sugar. researchgate.net

Table 3: Key Compound Names

| Compound Name |

|---|

| D-Tagatose |

| Tetramethyltetrahydro D-Tagatose Methanol (B129727) |

Tandem Mass Spectrometry (MS/MS or MSn) for Glycosidic Linkage Analysis and Sequence Elucidation in Permethylated Structures

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of carbohydrates, including permethylated derivatives like this compound. researchgate.net Permethylation, the process of replacing all hydrogen atoms of hydroxyl groups with methyl groups, significantly enhances the stability and volatility of the sugar, making it more amenable to mass spectrometric analysis and improving ionization efficiency. nih.govnih.govnih.gov This derivatization also directs fragmentation pathways in a predictable manner, which is crucial for detailed structural interpretation. nih.gov

In an MS/MS experiment, precursor ions of the permethylated and reduced D-Tagatose derivative are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information. The fragmentation predominantly occurs at the glycosidic bonds, which are the linkages between sugar units. nih.gov However, for a single, reduced monosaccharide derivative like this compound, the focus of MS/MS analysis shifts to the fragmentation of the sugar ring itself.

The reduction of the tagatose molecule, typically with a reagent like sodium borohydride (B1222165), opens the ring structure to form an alditol. Subsequent permethylation methylates all free hydroxyl groups. The resulting molecule, a permethylated, reduced D-Tagatose, will produce a characteristic fragmentation pattern in MS/MS. The analysis of these fragments allows for the confirmation of the monosaccharide's mass and the pattern of methylation. Cross-ring cleavages are particularly informative, providing details about the original structure of the sugar ring. nih.gov The use of different cations, such as Li+, can facilitate these cross-ring fragmentations, offering more detailed structural data. nih.gov

Interpretation of Fragmentation Patterns Specific to Permethylated and Reduced D-Tagatose Derivatives

The interpretation of the MS/MS spectrum of a permethylated and reduced D-Tagatose derivative involves identifying characteristic fragment ions. The reduction of the ketone group in D-tagatose to a hydroxyl group, followed by permethylation, results in a stable, open-chain alditol derivative. When this molecule is subjected to CID, it cleaves at the C-C bonds of the carbon backbone.

The fragmentation patterns are predictable and allow for the reconstruction of the molecule's structure. For instance, the cleavage between C1-C2, C2-C3, C3-C4, and so on will produce a series of ions. The mass difference between these ions corresponds to specific methylated fragments, confirming the sequence of the carbon chain and the positions of the methoxy (B1213986) groups.

Below is a table illustrating the expected primary fragment ions from the CID of a permethylated and reduced D-Tagatose derivative. The specific m/z values would depend on the ionization method and the adduct ion (e.g., [M+Na]+).

| Cleavage Site | Expected Fragment Ion (Structure) | Description |

| C1-C2 | [CH(OCH3)-CH2(OCH3)]+ | Fragment containing the first two carbons of the alditol chain. |

| C2-C3 | [CH(OCH3)-CH(OCH3)-CH2(OCH3)]+ | Fragment containing the first three carbons. |

| C3-C4 | [CH(OCH3)-CH(OCH3)-CH(OCH3)-CH2(OCH3)]+ | Fragment containing the first four carbons. |

| C4-C5 | [CH(OCH3)-CH(OCH3)-CH(OCH3)-CH(OCH3)-CH2(OCH3)]+ | Fragment containing the first five carbons. |

This table represents a simplified model of fragmentation. The actual spectrum may contain additional ions from secondary fragmentation and rearrangements.

The presence and relative abundance of these and other fragment ions provide a detailed fingerprint of the permethylated and reduced D-Tagatose derivative, confirming its identity and structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound like this compound, the IR spectrum would be dominated by the vibrations of its constituent chemical bonds.

The most prominent feature in the IR spectrum of this permethylated and reduced sugar derivative would be the strong C-H stretching vibrations from the numerous methyl groups and the carbohydrate backbone, typically appearing in the 2800-3000 cm⁻¹ region. Another key feature would be the C-O stretching vibrations from the ether linkages (methoxy groups and the sugar backbone), which are expected to produce strong absorptions in the 1000-1200 cm⁻¹ region. researchgate.net

Since the parent D-Tagatose has been reduced and permethylated, the characteristic broad O-H stretch of hydroxyl groups (around 3200-3600 cm⁻¹) and the C=O stretch of the ketone group (around 1700 cm⁻¹) would be absent. nih.gov The absence of these peaks in the IR spectrum would be strong evidence for the successful reduction and permethylation of the D-Tagatose starting material.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1470-1430 | C-H bend | CH₃ |

| 1150-1085 | C-O stretch | Ether (C-O-C) |

Data is representative of typical ranges for these functional groups.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation (if suitable crystals are obtained)

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. researchgate.net This technique requires the formation of a well-ordered single crystal of the compound. If suitable crystals of this compound can be grown, X-ray diffraction analysis can provide precise atomic coordinates.

The resulting electron density map reveals the exact spatial arrangement of every atom in the molecule, confirming the connectivity and the stereochemical configuration at each chiral center. For a derivative of D-Tagatose, this would definitively confirm the 'D' configuration and the stereochemistry at each of the chiral carbons. nih.govnih.gov

The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsion angles, which together describe the molecule's conformation in the solid state. This information is invaluable for understanding the molecule's shape and how it might interact with other molecules. The successful crystallization and X-ray analysis of D-tagatose 3-epimerase from Pseudomonas cichorii has provided detailed structural insights into the enzyme that acts on D-Tagatose. nih.gov While this is an analysis of the enzyme, it demonstrates the utility of the technique in the broader context of D-Tagatose research.

Optical Rotation and Polarimetry for Chiral Purity and Stereochemical Assessment

Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. wikipedia.org The measurement of this rotation, using a polarimeter, is a fundamental technique for assessing the stereochemical purity of a sample. glycodata.org Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal amount but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). wikipedia.org

For a derivative of D-Tagatose, which is a chiral molecule, measuring the specific rotation would be a key step in its characterization. The specific rotation is a standardized value that depends on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent.

Chromatographic Separation and Purity Assessment Methodologies

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of methylated sugars due to its high resolution and sensitivity. shimadzu.com.sg However, since carbohydrates are non-volatile, a crucial derivatization step is required to convert them into volatile compounds suitable for GC analysis. restek.com

Optimization of Derivatization Protocols for GC Analysis

To analyze methylated sugars by GC, any remaining free hydroxyl groups must be derivatized to increase volatility. Common derivatization strategies include acetylation and silylation. restek.com

Alditol Acetylation: This is a classic and robust method. It involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of all hydroxyl groups. This process eliminates the formation of multiple anomeric peaks, resulting in a single peak for each sugar, which simplifies the chromatogram. restek.com However, it's important to note that different parent sugars can sometimes yield the same alditol derivative (e.g., arabinose and lyxose). restek.com A typical procedure involves reduction with sodium borohydride (B1222165) or sodium borodeuteride, followed by acetylation using acetic anhydride. mdpi.comscielo.br The use of sodium borodeuteride is particularly useful as it introduces a deuterium (B1214612) label at the C-1 position, aiding in mass spectrometric identification. nih.gov

Oximation-Silylation: This two-step process is also widely used. First, methoximation is performed to protect aldehyde and keto groups, which prevents the formation of multiple silylated derivatives from tautomerization (ring-chain isomerism). youtube.com This is followed by trimethylsilylation (TMS), where reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) replace the active hydrogens on hydroxyl groups with TMS groups. youtube.com This method effectively increases volatility for GC analysis. researchgate.net Optimization of this protocol involves adjusting reaction times and temperatures; for instance, a common procedure involves methoximation for 90 minutes followed by silylation for 30 minutes at 37°C. youtube.com

| Derivatization Method | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Alditol Acetylation | Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄), Acetic anhydride | Produces a single, stable peak per sugar, simplifying chromatograms. restek.com | Different parent sugars can produce the same alditol. restek.com The process can be lengthy. |

| Oximation-Silylation (TMS) | Methoxyamine hydrochloride (MeOx), N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Reduces peak multiplicity by preventing tautomerization. youtube.com Broadly applicable to various sugars. researchgate.net | Derivatives can be sensitive to moisture. May still produce two isomeric peaks (syn/anti oximes). restek.com |

Stationary Phase Selection and Temperature Programming for Separation of Methylated Sugars

The separation of closely related methylated sugar derivatives, which are often isomers, requires careful selection of the GC column's stationary phase and optimization of the temperature program.

Stationary Phase Selection: The choice of stationary phase is critical for achieving resolution between isomeric forms of methylated sugars. Mid-polarity to polar stationary phases are generally preferred.

Mid-Polar Phases: Columns with stationary phases containing cyanopropyl functional groups (e.g., Rtx-225) are highly effective for separating partially methylated alditol acetates (PMAAs). mdpi.com These phases provide a unique selectivity based on both polarity and molecular shape.

Polar Phases: Fused silica (B1680970) capillary columns with polar phases like those containing polyethylene (B3416737) glycol or modified siloxanes are also used. uliege.be For example, a polycarborane–siloxane column (HT-5) has been successfully used for the detailed analysis of tri- and tetrasaccharides. uliege.be

Temperature Programming: A temperature gradient is essential for analyzing complex mixtures of sugar derivatives with a wide range of boiling points. chromatographytoday.com

Initial Temperature and Hold: A lower initial oven temperature (e.g., 80-180°C) is used to allow for the separation of the most volatile components. nih.govnih.gov An initial hold time ensures sharp peaks for early-eluting compounds. chromatographyonline.com

Ramp Rate: A slow to moderate temperature ramp (e.g., 1-5°C per minute) is typically employed to achieve optimal resolution of isomeric compounds. mdpi.comuliege.be Steeper ramps can be used later in the run to elute less volatile components more quickly. nih.govchromatographyonline.com

Final Temperature and Hold: The final temperature is set high enough to ensure all derivatives are eluted from the column, followed by a hold period to clean the column for the next injection. chromatographyonline.com An increase of approximately 30°C typically halves the retention time. chromatographyonline.com

An example of a temperature program for separating acetylated and mono-methylated monosaccharides involves an initial temperature of 200°C, held for 3 minutes, followed by a linear gradient of 2°C/min. mdpi.com

Qualitative and Quantitative Method Validation for Complex Mixtures

For the analysis to be reliable, the GC-MS method must be properly validated. Validation ensures the method is accurate, precise, and sensitive for its intended purpose. nih.gov

Qualitative Analysis: Identification of compounds is achieved by comparing their retention times and mass spectra with those of authentic standards or with established libraries. In GC-MS, the fragmentation pattern produced by electron impact (EI) ionization serves as a chemical fingerprint for the molecule. Specific quantifier and qualifier ions are selected for each compound to ensure accurate identification, especially in selective ion monitoring (SIM) mode, which offers higher sensitivity. mdpi.com

Quantitative Analysis Validation: This involves assessing several key parameters:

Linearity: The method's response to different concentrations of the analyte is tested. A calibration curve is generated, and the coefficient of determination (R²) should ideally be >0.99. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Precision: This measures the repeatability of the method. It is assessed through intra-day (within the same day) and inter-day (on different days) precision, expressed as the relative standard deviation (RSD), which should be within acceptable limits (e.g., <15%). mdpi.com

Accuracy/Recovery: Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Recoveries are typically expected to be within 80-120%.

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | > 0.99 | R² values > 0.995 for both 3-O-methyl- and 4-O-methyl-hexose derivatives. |

| Precision (RSD) | < 15% | Intra- and inter-day precision RSD values ranged from 4.68% to 6.45%. |

| Accuracy (Recovery) | 80-120% | Recoveries from spiked matrix samples were found to be within acceptable ranges. |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

HPLC is a powerful alternative for analyzing carbohydrates and their derivatives without the need for derivatization to increase volatility, although derivatization may be used to attach a UV-absorbing or fluorescent tag. researchgate.net The choice of chromatographic mode is crucial for achieving successful separation.

Selection of Chromatographic Modes (e.g., Reversed-Phase, Normal-Phase, Hydrophilic Interaction Liquid Chromatography) for Carbohydrate Derivatives

Reversed-Phase (RP-HPLC): In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov Unmodified sugars are highly polar and show little to no retention on standard RP columns. lcms.cz However, this mode is highly suitable for protected or derivatized carbohydrates, where hydrophobic protecting groups (e.g., acetyl, benzyl) increase the compound's hydrophobicity, allowing for effective separation based on these groups. nih.gov

Normal-Phase (NP-HPLC): NP-HPLC employs a polar stationary phase (like silica or amino-bonded silica) and a non-polar mobile phase. nih.gov This mode is effective for separating polar compounds. Amino-bonded columns are particularly common for sugar analysis, often using a mobile phase of acetonitrile (B52724) and water. researchgate.netpsu.edu A potential issue is the reaction between the aldehyde group of reducing sugars and the amino groups on the stationary phase, which can be mitigated by adding salt to the mobile phase. shimadzu.co.uk

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become the premier mode for separating highly polar analytes like carbohydrates. researchgate.netobrnutafaza.hr It uses a polar stationary phase (similar to NP-HPLC) but with a reversed-phase-type mobile phase, typically a mixture of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer. mdpi.com Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. obrnutafaza.hr HILIC is capable of resolving stereoisomers and even anomers of sugars and offers excellent compatibility with mass spectrometry due to the high organic content of the mobile phase. researchgate.netthermofisher.com

Advanced Detection Strategies (e.g., Evaporative Light Scattering Detection, Refractive Index Detection) for Modified Sugars

Since simple and methylated sugars lack a strong UV chromophore, standard UV detectors are often unsuitable. researchgate.net Therefore, universal detectors are commonly employed.

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. jascoinc.com The column eluent is nebulized into a fine spray, the mobile phase is evaporated in a heated drift tube, and the resulting solid analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. jascoinc.com A key advantage of ELSD over Refractive Index detection is its compatibility with gradient elution, which allows for the separation of complex mixtures with varying polarities in a single run. shimadzu.comscilit.com However, the detector's response is non-linear and can vary depending on the analyte's properties. researchgate.net

Refractive Index (RI) Detection: The RI detector is another universal detector that measures the difference in the refractive index between the column eluent containing the analyte and the pure mobile phase. jasco-global.com It is a robust and simple detector for sugar analysis. nih.gov The main limitation of RI detection is its high sensitivity to temperature and pressure fluctuations, which can cause baseline drift. shimadzu.com.sg Crucially, it is incompatible with gradient elution, as any change in the mobile phase composition will alter the refractive index and disrupt the baseline, limiting its use to isocratic separations. shimadzu.comscilit.com

| Detector | Principle | Gradient Compatibility | Advantages | Disadvantages |

|---|---|---|---|---|

| Evaporative Light Scattering (ELSD) | Light scattering from non-volatile analyte particles after mobile phase evaporation. jascoinc.com | Yes | Universal detection, stable baseline, good for complex mixtures. scilit.com | Non-linear response, requires volatile mobile phases, analyte must be non-volatile. researchgate.net |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. shimadzu.com.sg | No | Truly universal, simple, robust for isocratic methods. jasco-global.com | Sensitive to temperature/pressure changes, cannot be used with gradients. shimadzu.comscilit.com |

Development of Methods for Isomeric Separation of Permethylated Glycans

The separation of glycan isomers is a significant challenge in glycomics due to the microheterogeneity of glycan structures. rsc.org Permethylation, a process where hydroxyl groups are replaced with methyl ethers, is a widely used derivatization technique in mass spectrometry (MS)-based glycan analysis. This modification enhances glycan ionization efficiency and structural stability. acs.org However, it also presents challenges for chromatographic separation, as the resulting hydrophobic derivatives often show poor isomeric resolution with standard reversed-phase liquid chromatography (RPLC). acs.orgnih.gov

To address this, specialized chromatographic methods have been developed to achieve baseline or near-baseline separation of permethylated glycan isomers. Porous graphitic carbon (PGC) and extra-long C18 columns are prominent stationary phases used for this purpose. acs.orgnih.gov

Porous Graphitic Carbon (PGC) Chromatography: PGC columns are highly effective for separating hydrophilic analytes and have demonstrated significant capability in resolving glycan isomers. acs.org One strategy involves performing the separation at elevated temperatures. Studies have shown that increasing the column temperature to 75°C can significantly improve the separation efficiency and resolution of permethylated high-mannose glycans, achieving baseline resolution that is not possible at lower temperatures. acs.org This approach allows for the retention of all benefits of permethylation, such as enhanced MS signals, while enabling sensitive isomeric separation. acs.org

Reversed-Phase Liquid Chromatography (RPLC): While standard RPLC often fails to separate isomers effectively, optimizing conditions with longer columns can boost performance. rsc.orgnih.gov The use of a 500 mm C18 column, for example, has been shown to achieve efficient isomeric separations of various fucosylated and sialylated N-glycans derived from biological samples. nih.gov Although PGC may offer higher resolution, long-column RPLC provides robust reproducibility, making it a valuable complementary technique. rsc.org Mobile phase optimization, sometimes including additives like Li+ to simplify adduct heterogeneity, further enhances the resolution and allows for detailed structural characterization through MSn fragmentation. nih.gov

The table below summarizes the comparative performance of different chromatographic conditions for separating permethylated glycan isomers from a standard glycoprotein.

| Chromatographic Method | Column Type | Key Optimization Parameter | Observed Outcome for Isomer Separation | Reference |

|---|---|---|---|---|

| High-Temperature LC-MS | Porous Graphitic Carbon (PGC) | Column Temperature (75°C) | Baseline resolution of high-mannose isomers; efficient separation of sialylated glycans. | acs.org |

| Extra-Long RPLC-MS/MS | C18 (500 mm) | Extended Column Length | Efficient separation of core- and branch-fucosylated isomers and sialic acid linkage isomers. | nih.gov |

| NanoLC-NSI-MSn | Reversed-Phase | Mobile Phase Additive (Li+) | Baseline separation of isomeric N- and O-glycan structures aided by simplified adducts. | nih.gov |

Capillary Electrophoresis (CE) for High-Resolution Separations of Charged Derivatives

Capillary electrophoresis (CE) has emerged as a powerful and high-resolution analytical technique for the separation of carbohydrates, particularly N-glycans relevant to therapeutic biologics and biomarker research. scinito.ainih.gov The method separates analytes based on their charge-to-size ratio, providing exceptionally high separation efficiency that is capable of distinguishing between minute structural differences, including positional isomers and anomeric configurations (alpha vs. beta linkages). nih.gov

For glycan analysis, CE is typically coupled with laser-induced fluorescence (LIF) detection, which requires derivatizing the glycans with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.govresearchgate.net This process introduces a negative charge to the otherwise neutral glycans, enabling their separation via electrophoresis. nih.gov

The separation is conducted in a coated capillary under suppressed electroosmotic flow, with the analytes migrating in reverse polarity (from cathode to anode). nih.gov The high resolving power of CE is often enhanced by including additives or linear gels in the background electrolyte, which modifies the viscosity and improves the resolution of oligosaccharide isomers. nih.gov CE is widely adopted for N-glycan profiling of monoclonal antibodies and is recommended by pharmacopeias for product characterization and release analytics due to its high efficiency and cost-effectiveness. researchgate.net

The following table outlines typical parameters used in the CE-LIF analysis of charged glycan derivatives.

| Parameter | Description | Purpose in High-Resolution Separation | Reference |

|---|---|---|---|

| Derivatization Agent | APTS (8-aminopyrene-1,3,6-trisulfonic acid) | Adds charge and a fluorescent tag for LIF detection. | nih.gov |

| Capillary Type | Coated Capillary | Suppresses electroosmotic flow to ensure separation is based on electrophoretic mobility. | nih.gov |

| Separation Mode | Reverse Polarity (Cathode to Anode) | Standard mode for separating negatively charged APTS-labeled glycans. | nih.gov |

| Background Electrolyte | Contains linear gels or other additives. | Increases viscosity, which enhances the resolution needed to distinguish isomers. | nih.gov |

| Detection Method | Laser-Induced Fluorescence (LIF) | Provides high-sensitivity, quantitative profiling of separated glycans. | hitachi-hightech.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are essential for understanding the electronic structure of a molecule, which in turn governs its chemical properties and spectroscopic behavior. By solving the Schrödinger equation for the molecule, QM methods can provide detailed information about electron distribution, molecular orbitals, and energy levels.

One of the key applications of QM in this context is the prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters. NMR spectroscopy is a powerful experimental technique for structure elucidation, and accurate prediction of NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the structure of newly synthesized compounds like Tetramethyltetrahydro D-Tagatose Methanol (B129727). The process would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts.

Hypothetical Predicted NMR Chemical Shifts for Tetramethyltetrahydro D-Tagatose Methanol

Interactive Data Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 98.5 | 4.85 |

| C2 | 75.2 | 3.65 |

| C3 | 73.8 | 3.80 |

| C4 | 70.1 | 3.50 |

| C5 | 72.4 | 3.95 |

| C6 | 63.9 | 3.75 |

| OCH₃ (Methanol) | 50.3 | 3.40 |

| CH₃ (Tetramethyl) | 20-25 | 1.10-1.25 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would depend on the specific QM method and basis set used in the calculation.

Density Functional Theory (DFT) for Thermodynamic and Kinetic Characterization of Reaction Pathways

Density Functional Theory (DFT) is a class of QM methods that is particularly well-suited for studying larger molecules like this compound. DFT can be used to investigate the thermodynamics and kinetics of chemical reactions, providing valuable insights into reaction mechanisms and product distributions.

For this compound, DFT could be used to explore various potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined. This information is crucial for understanding the feasibility and rate of a chemical process. For instance, the steam reforming of methanol has been studied using DFT to map out reaction networks. mdpi.com

Hypothetical Thermodynamic and Kinetic Data for a Reaction Involving this compound

Interactive Data Table 2: DFT-Calculated Parameters for a Hypothetical Reaction Step| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Reactant -> Transition State 1 | 25.4 | 28.1 | 25.4 |

| Transition State 1 -> Intermediate | -15.2 | -18.5 | 10.2 |

| Intermediate -> Transition State 2 | 18.9 | 20.5 | 18.9 |

| Transition State 2 -> Product | -30.1 | -33.7 | 11.2 |

Note: This table presents hypothetical data for an illustrative reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Solvent Interactions of Modified Carbohydrates

Carbohydrates are known for their conformational flexibility, which plays a significant role in their biological activity and physical properties. springernature.comnih.gov Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules over time. mpg.denih.gov By simulating the motion of atoms and molecules, MD can provide a detailed picture of how this compound might behave in different environments.

An MD simulation of this compound in a solvent, such as water or methanol, would reveal its preferred conformations and how it interacts with the surrounding solvent molecules. nih.govmdpi.com This includes the formation and breaking of hydrogen bonds, which are crucial for the solubility and stability of carbohydrates. The analysis of the simulation trajectory can provide information on key dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the radial distribution of solvent molecules around the solute.

Hypothetical Conformational Analysis Data from MD Simulations

Interactive Data Table 3: Key Dihedral Angle Populations| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |

| O5-C1-O1-C(methanol) | 60-90 | 45% |

| C1-C2-C3-C4 | 150-180 | 60% |

| C3-C4-C5-C6 | 50-70 | 75% |

Note: The data in this table is hypothetical and represents a possible outcome of an MD simulation.

In Silico Design and Prediction of Reactivity Profiles for this compound

In silico methods, which are computational approaches to drug discovery and materials science, can be used to predict the reactivity and potential biological activity of new molecules. By analyzing the electronic structure and shape of this compound, it is possible to identify potential reactive sites and predict how it might interact with biological targets such as enzymes or receptors.

Machine learning models, trained on large datasets of chemical structures and their properties, can be used to predict various characteristics of this compound, such as its toxicity or binding affinity to a particular protein. nih.gov These predictive models can help to prioritize which compounds to synthesize and test experimentally, thereby accelerating the research and development process.

Hypothetical In Silico Reactivity Predictions

Interactive Data Table 4: Predicted Reactivity Indices| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| O1 (anomeric) | 0.15 | 0.05 |

| O(methanol) | 0.12 | 0.08 |

| C1 (anomeric) | 0.03 | 0.18 |

Note: Fukui functions are indicators of reactivity; higher values suggest a greater propensity for the indicated type of attack. The values presented are for illustrative purposes.

Chemical Reactivity and Further Derivatization Studies

Stability Profile of Tetramethyltetrahydro D-Tagatose Methanol (B129727) under Acidic, Basic, and Oxidative Conditions

The stability of methylated carbohydrates is a critical factor in their application and analysis. The methyl ether linkages that replace the hydroxyl groups in "Tetramethyltetrahydro D-Tagatose Methanol" are generally more stable than the original hydroxyl groups, particularly under basic and oxidative conditions.

Under Acidic Conditions: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. taylorfrancis.comjackwestin.com The stability of the methyl glycoside of "this compound" in acidic media is dependent on the reaction conditions such as acid concentration, temperature, and solvent. While methyl ethers are generally stable to acid, the glycosidic linkage can be cleaved. nih.gov Methanolysis, which involves treatment with anhydrous methanol and an acid catalyst like hydrogen chloride, is a common method for cleaving glycosidic bonds in polysaccharides and glycoconjugates. taylorfrancis.com It is crucial to maintain anhydrous conditions during methanolysis to prevent the formation of complex mixtures resulting from equilibrium with the free sugar in the presence of water. taylorfrancis.com

Under Basic Conditions: Per-O-methylation, the process of methylating all free hydroxyl groups, is typically carried out under basic conditions, indicating the general stability of methyl ether and glycosidic linkages in the presence of a base. numberanalytics.com Common methods for permethylation utilize a strong base, such as sodium hydroxide (B78521) or the dimsyl base, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov These conditions are designed to deprotonate the hydroxyl groups to facilitate methylation without cleaving the existing glycosidic bonds. numberanalytics.com Therefore, "this compound" is expected to exhibit high stability under basic conditions.

Under Oxidative Conditions: The presence of extensive methylation in "this compound" significantly reduces its susceptibility to oxidation compared to unmethylated sugars. The aldehyde or ketone groups and hydroxyl groups in monosaccharides are readily oxidized. libretexts.org However, in this derivative, these functional groups are protected by methylation. Oxidative degradation can still occur under certain conditions, particularly during the permethylation process itself if not controlled properly. researchgate.net For instance, prolonged reaction times in DMSO under anhydrous conditions can lead to oxidative degradation of carbohydrates. researchgate.net However, once formed and purified, the permethylated sugar is relatively resistant to mild oxidizing agents. It is important to note that strong oxidizing agents or specific catalytic systems, such as those involving hydroxyl radicals, can still lead to the degradation of even methylated carbohydrates, potentially causing cleavage of glycosidic linkages. tandfonline.com

Table 1: Predicted Stability of this compound

| Condition | Stability of Methyl Ethers | Stability of Glycosidic Bond | Overall Predicted Stability |

|---|---|---|---|

| Acidic | High | Susceptible to hydrolysis | Moderate to Low |

| Basic | High | High | High |

| Oxidative | High (to mild oxidants) | Moderate | High (to mild oxidants) |

Regioselective Functionalization of Remaining Hydroxyl Groups (if any)

The term "this compound" suggests a high degree of methylation. If the compound is not fully permethylated, any remaining hydroxyl groups would be targets for regioselective functionalization. The principles of regioselectivity in carbohydrate chemistry are well-established and depend on factors such as the relative reactivity of the hydroxyl groups (primary vs. secondary, equatorial vs. axial) and the use of specific catalysts or protecting groups. researchgate.net

Should "this compound" possess unmethylated hydroxyl groups, various strategies could be employed for their selective modification. Catalyst-controlled methods have emerged as a powerful tool for achieving regioselectivity that might be difficult to obtain based on intrinsic reactivity alone. researchgate.net For instance, organocatalysts and transition metal catalysts have been used for the site-selective acylation, silylation, and oxidation of carbohydrates. nih.govtaylorfrancis.com

The selective functionalization of a specific hydroxyl group can be influenced by the presence of neighboring methyl ether groups, which can affect the steric accessibility and electronic properties of the remaining hydroxyls. For example, methods have been developed for the regioselective methylation of specific hydroxyl groups in partially protected mannose oligosaccharides. nih.gov Chemoenzymatic approaches, using engineered enzymes like cytochrome P450, also offer a highly selective means of demethylating a permethylated sugar at a specific position, thereby generating a single free hydroxyl group for further functionalization. pnas.org

Investigation of Glycosidic Bond Cleavage Mechanisms and Reactivity

The glycosidic bond is a key functional group in "this compound," and its cleavage is a fundamental reaction. wikipedia.org The mechanism of this cleavage is typically studied under acidic or enzymatic conditions.

In the presence of acid, the cleavage of an O-glycosidic bond generally proceeds through a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol in this case) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, to yield the free sugar. khanacademy.org The rate of hydrolysis can be influenced by the stereochemistry at the anomeric center and the nature of the sugar itself.

Methanolysis, as mentioned earlier, is a related process where methanol acts as the nucleophile, leading to the formation of methyl glycosides. taylorfrancis.com While this is a method for cleaving glycosidic bonds in larger structures, for a simple methyl glycoside like "this compound," acid-catalyzed methanolysis would result in an equilibrium between the anomeric forms.

Enzymatic cleavage of glycosidic bonds is highly specific and is catalyzed by glycoside hydrolases or glycosidases. jackwestin.com These enzymes typically operate via one of two common mechanisms: one that results in inversion of the anomeric stereochemistry and another that proceeds with retention of stereochemistry. Both mechanisms involve acid/base catalysis by amino acid residues in the enzyme's active site. khanacademy.org

Exploration of Novel Catalytic Transformations Involving Highly Methylated Sugar Derivatives

Highly methylated sugars like "this compound" can serve as unique substrates for novel catalytic transformations. The protection of hydroxyl groups as methyl ethers can direct the reactivity towards other parts of the molecule or enable transformations that would not be possible with unprotected sugars due to competing side reactions.

Catalytic conversion of biomass-derived sugars into valuable chemicals is a field of intense research. rsc.orgdtu.dk While much of this research focuses on unprotected sugars like glucose and fructose (B13574), the principles can be extended to their derivatives. For example, Lewis acid catalysts have been shown to be effective in the isomerization and retro-aldol condensation of sugars. nih.govncsu.edu A highly methylated sugar could potentially undergo unique rearrangements or fragmentations under Lewis acidic conditions.

Furthermore, catalytic transfer hydrogenation is a method used for various transformations in carbohydrate chemistry, such as debenzylation. researchgate.net While methyl ethers are generally stable to these conditions, the development of new catalysts could enable selective transformations. Photocatalysis is another emerging area in carbohydrate chemistry, allowing for novel reactions such as glycosylations and the generation of radicals at various positions on the sugar ring under mild conditions. researchgate.netrsc.org The application of such methods to a methylated ketose like "this compound" could lead to the development of new synthetic methodologies and the creation of novel, highly functionalized molecules.

Table 2: Summary of Potential Catalytic Transformations

| Catalytic Approach | Potential Transformation of Methylated Sugars | Reference |

|---|---|---|

| Lewis Acid Catalysis | Isomerization, retro-aldol condensation, conversion to valuable chemicals like methyl lactate. | nih.govncsu.edu |

| Transition Metal Catalysis | Glycosylation, selective oxidation. | taylorfrancis.comacs.org |

| Photocatalysis | Generation of radicals for functionalization, novel glycosylations. | researchgate.netrsc.org |

| Chemoenzymatic Catalysis | Regioselective demethylation for further derivatization. | pnas.org |

Applications As Research Probes and Analytical Standards in Glycoscience

Use in Methodological Development for Glycan Structural Elucidation

One of the most powerful techniques for determining the structure of complex carbohydrates is glycosyl linkage analysis, often referred to as methylation analysis. amazonaws.com This method is instrumental in identifying the specific carbon atoms through which monosaccharide units are connected within a polysaccharide or oligosaccharide. britannica.combritannica.com The general procedure involves several key steps where a methylated tagatose derivative would be identified.

The process begins with permethylation, where all free hydroxyl groups on the glycan are converted to methyl ethers. britannica.com This is typically achieved using reagents like methyl iodide in the presence of a strong base. britannica.com This step is crucial as it protects the hydroxyl groups that are not involved in glycosidic linkages. Following permethylation, the glycan is hydrolyzed, breaking the glycosidic bonds and releasing the constituent monosaccharides as their partially methylated counterparts. britannica.com

Role in Understanding Synthetic Pathways and Mechanisms in Carbohydrate Chemistry

The synthesis of specifically methylated carbohydrates is a significant area of research in carbohydrate chemistry. nih.gov The creation of compounds like a tetramethylated derivative of D-tagatose allows chemists to explore and understand the mechanisms of synthetic reactions. For instance, the regioselective methylation of a sugar is a non-trivial synthetic challenge. Developing a synthetic route to a specific methylated tagatose derivative would involve protecting and deprotecting various hydroxyl groups, providing insights into their relative reactivities and the stereoelectronic effects that govern them.

Furthermore, studying the synthesis of D-tagatose itself, often from more common sugars like D-fructose or D-galactose, presents its own set of mechanistic questions. nih.govmdpi.com These syntheses can involve epimerization, oxidation, and reduction steps. nih.gov By using methylated precursors or intermediates, chemists can probe the mechanisms of these transformations. For example, a methyl group can act as a permanent protecting group, allowing for the manipulation of other parts of the molecule and helping to deduce the reaction pathway. The synthesis and subsequent reactions of methylated tagatose derivatives can thus serve as a model system for understanding fundamental principles of carbohydrate reactivity.

Development as an Analytical Standard for Complex Carbohydrate Mixtures

The accurate identification and quantification of monosaccharides in complex biological mixtures is a significant analytical challenge. mdpi.com This is particularly true for rare sugars and their derivatives. The development of pure, well-characterized analytical standards is essential for the validation of analytical methods. sigmaaldrich.com A synthesized and purified sample of a specific methylated D-tagatose derivative would serve as an invaluable analytical standard for techniques like GC-MS, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

In GC-MS analysis of PMAAs from a biological sample, the retention time and mass spectrum of an unknown peak can be compared to that of the known analytical standard. This direct comparison allows for unambiguous identification. Without such a standard, researchers must rely on interpretation of fragmentation patterns alone, which can be challenging, especially for distinguishing between isomers. mdpi.com The availability of a methylated tagatose standard would enable its confident identification in natural products from various organisms, including bacteria, fungi, and plants, where methylated sugars are known to occur. nih.gov

Table 1: Example GC-MS Data for a Hypothetical Methylated Hexose Alditol Acetate (B1210297)

| Fragment (m/z) | Interpretation |

| 43 | Acetyl group fragment |

| 117 | Fragment from cleavage between C1 and C2 |

| 129 | Fragment from cleavage between C2 and C3 |

| 161 | Fragment from cleavage between C3 and C4 |

| 205 | Fragment from cleavage between C4 and C5 |

This is an illustrative table. Actual fragments depend on the specific methylation and acetylation pattern.

Utility in Probing Biochemical Methylation Processes

Methylation is a common modification of biomolecules, including carbohydrates, and is carried out by a class of enzymes known as methyltransferases. nih.gov Understanding the mechanisms of these enzymes is a key area of biochemical research. Isotopically labeled monosaccharides are powerful tools for probing these enzymatic processes. nih.gov

A methylated D-tagatose derivative synthesized with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be used to investigate the chemical mechanisms of methyltransferases. nih.govnih.gov For example, if a ¹³C-labeled methyl group is incorporated into the tagatose derivative, it can be used as a tracer in in vitro enzymatic assays. nih.gov By supplying this labeled compound as a potential substrate or inhibitor to a methyltransferase, researchers can follow the transfer of the labeled methyl group or determine if the compound binds to the enzyme's active site.

Techniques like NMR spectroscopy and mass spectrometry can be used to track the fate of the isotopic label, providing insights into reaction kinetics, substrate specificity, and the chemical steps of the catalytic cycle. nih.govnih.gov This approach allows for a detailed examination of the chemical mechanism of methylation without directly observing the physiological outcomes in a living organism. The use of such probes is crucial for fundamental enzyme mechanism studies and for the development of specific enzyme inhibitors. nih.gov

Future Research Directions and Methodological Innovations in Modified Carbohydrate Chemistry

Development of Chemo-Enzymatic or Automated Synthetic Routes to Complex Modified Sugars

The synthesis of complex modified sugars is often a labor-intensive and challenging process. To address this, researchers are increasingly turning to chemo-enzymatic and automated approaches.

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach allows for the construction of complex carbohydrate structures with high precision, often under milder reaction conditions than purely chemical methods. Enzymes can be used for specific glycosidic bond formations or the introduction of modifications at specific positions, while chemical synthesis provides access to a wide range of building blocks and protecting groups. This integrated approach has proven powerful for the synthesis of rare sugars and their derivatives. rsc.orgnih.govacs.orgunl.pt

Automated glycan assembly (AGA) has emerged as a transformative technology for the synthesis of oligosaccharides. eurocarb2023.comacs.orgnih.gov Based on solid-phase synthesis, AGA allows for the rapid and programmed assembly of sugar units into complex structures. nih.govcell.com This technology has significantly accelerated access to a wide variety of glycans for biological studies. acs.orgnih.gov Future developments in AGA are expected to focus on expanding the repertoire of building blocks, improving coupling efficiencies, and developing new solid supports to enable the synthesis of even more complex and diverse modified carbohydrates.

Integration of Hyphenated Analytical Techniques for Enhanced Structural Resolution

The structural elucidation of complex modified carbohydrates is a significant analytical challenge due to their isomeric and stereochemical complexity. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are crucial for providing detailed structural information. chromatographytoday.comspringernature.comnih.gov

Commonly used hyphenated techniques in carbohydrate analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating complex mixtures of modified sugars and determining their molecular weights and fragmentation patterns, which aids in structural identification. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile carbohydrate derivatives, GC-MS provides high-resolution separation and mass spectral data.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly useful for the analysis of charged or polar modified sugars.

The integration of these techniques provides complementary information, leading to a more comprehensive structural characterization of novel modified carbohydrates.

Exploration of Novel Reaction Chemistries for Derivatization and Transformation

The development of novel reaction chemistries is essential for the derivatization and transformation of carbohydrates to create new functionalities and structures. Derivatization is often necessary to enhance the volatility or detectability of carbohydrates for analytical purposes, such as in GC-MS analysis. nih.govsemanticscholar.orgresearchgate.net Novel derivatization methods aim to be more efficient, require milder conditions, and be applicable to a wider range of carbohydrate structures. nih.govmdpi.com

Furthermore, the exploration of new reaction pathways for the transformation of monosaccharides into complex modified sugars is an active area of research. This includes the development of stereoselective glycosylation methods and reactions for the introduction of various functional groups at specific positions on the sugar scaffold.

Advanced Computational Approaches for Predictive Glycochemistry

Computational modeling and artificial intelligence are becoming increasingly important tools in glycochemistry. acs.orgresearchgate.netbenthamdirect.com These approaches can be used to:

Predict the three-dimensional structures of complex carbohydrates: Understanding the conformation of modified sugars is crucial for understanding their biological function. acs.org

Model glycosylation reactions: Computational models can help predict the stereoselectivity of glycosylation reactions, aiding in the design of synthetic strategies. researchgate.net

Analyze glycomics data: Artificial intelligence and machine learning algorithms can be used to find patterns in large datasets from glycomics experiments, helping to elucidate the complex relationships between glycan structure and biological activity. nih.gov

The continued development of these computational tools will undoubtedly accelerate the pace of discovery in modified carbohydrate chemistry.

Q & A

Basic Research Questions

Q. What enzymatic pathways are utilized for D-Tagatose biosynthesis, and how can their efficiency be optimized in vitro?

- Methodology : D-Tagatose is primarily synthesized via enzymatic isomerization of D-galactose using L-arabinose isomerase (L-AI). Key steps include:

- Enzyme Selection : Thermostable L-AI variants (e.g., from Bacillus stearothermophilus) improve reaction efficiency at elevated temperatures .

- Immobilization Techniques : Encapsulating L-AI in semiartificial cell factories or using immobilized enzyme reactors enhances stability and reusability .

- Substrate Engineering : Co-feeding maltodextrin or lactose as substrates increases yield by bypassing galactose inhibition .

Q. What analytical techniques are recommended for quantifying D-Tagatose purity and concentration in research samples?

- Methodology :

- Chromatography : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for precise quantification, though they require derivatization and skilled operators .

- Biosensors : Amperometric biosensors using fructose dehydrogenase (FDH) immobilized on nanomaterials (e.g., thermally reduced graphene oxide) enable real-time, reagentless detection with sensitivity down to 0.03 µA mM⁻¹ cm⁻² .

- Colorimetric Assays : Less precise but cost-effective for high-throughput screening .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported hypoglycemic efficacy of D-Tagatose across different in vivo models?

- Methodology :

- Standardized Models : Use genetically consistent animal strains (e.g., db/db mice for type 2 diabetes) and control diets to isolate D-Tagatose effects .

- Dose-Response Curves : Systematic variation in dosage (e.g., 1–5% dietary inclusion) clarifies thresholds for glycemic impact .

- Mechanistic Studies : Pair in vivo trials with in vitro assays (e.g., hepatic glycogenolysis inhibition tests) to validate metabolic pathways .

Q. What strategies can mitigate the low thermal stability and equilibrium limitations of L-arabinose isomerase in D-Tagatose production?

- Methodology :

- Protein Engineering : Rational design of L-AI (e.g., stabilizing salt bridges or hydrophobic cores) improves thermostability .

- Redox Pathway Engineering : Introducing xylose reductase and galactitol dehydrogenase in E. coli shifts equilibrium toward D-Tagatose, achieving 90% yield .

- Continuous Bioreactors : Packed-bed reactors with immobilized L-AI enable prolonged catalysis and reduced substrate inhibition .

Q. How do variations in electrode materials affect the sensitivity of D-Tagatose biosensors, and what nanomaterials are most promising?

- Methodology :

- Material Screening : Compare gold nanoparticles (AuNPs) functionalized with 4-mercaptobenzoic acid (4-MBA) versus thermally reduced graphene oxide (TRGO). TRGO electrodes show superior sensitivity due to enhanced electron transfer .

- Surface Characterization : Use atomic force microscopy (AFM) and Raman spectroscopy to correlate nanomaterial topography with biosensor performance .

Q. What experimental designs address the low equilibrium constant (7:3 galactose-to-tagatose ratio) in enzymatic D-Tagatose synthesis?

- Methodology :

- Multi-Enzyme Cascades : Couple L-AI with galactose oxidase to remove residual D-galactose, shifting equilibrium .

- In Situ Product Removal : Integrate nanofiltration membranes in bioreactors to continuously extract D-Tagatose, preventing backward reactions .

Data Contradictions and Resolution

Q. Why do some studies report minimal D-Tagatose metabolism in the liver, while others highlight hepatic glycogenolysis inhibition?

- Analysis : Differences arise from model systems (e.g., human vs. rodent hepatocytes) and tracer methods (e.g., ¹³C-NMR vs. radioisotopes).

- Resolution : Use isotopic labeling (e.g., ¹³C-D-Tagatose) in perfused liver models to track metabolic fates quantitatively .

Key Methodological Considerations

- Enzyme Source : Thermophilic L-AI variants reduce side reactions but require pH/temperature optimization .

- Biosensor Calibration : Validate against GC/MS in complex matrices (e.g., fermentation broths) to account for interferents .

- Ethical Reporting : Disclose GRAS status (Generally Recognized As Safe) in human trials, citing FDA/EU approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.